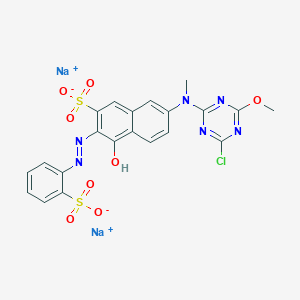
1-Hexylpyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the presence of a hexyl group attached to the pyrene core. Pyrene itself is composed of four fused benzene rings, resulting in a flat aromatic system. The addition of the hexyl group enhances its solubility in organic solvents and modifies its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexylpyrene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of pyrene with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Grignard Reaction: Another approach involves the reaction of pyrene with hexylmagnesium bromide (a Grignard reagent) followed by protonation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied. The choice of method would depend on factors like yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 1-Hexylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrenequinones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to dihydropyrene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyrene core. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Dihydropyrene derivatives.
Substitution: Halopyrenes, nitropyrenes.
科学的研究の応用
1-Hexylpyrene has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Its derivatives are investigated for their interactions with biological macromolecules, such as DNA and proteins, to understand their potential mutagenic and carcinogenic effects.
Medicine: Research explores its potential as a fluorescent probe for imaging and diagnostic purposes due to its strong fluorescence properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism by which 1-Hexylpyrene exerts its effects involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. Its planar aromatic structure allows it to intercalate between DNA base pairs, potentially causing mutations. Additionally, its hydrophobic nature enables it to interact with lipid bilayers, affecting membrane fluidity and function.
類似化合物との比較
Pyrene: The parent compound without the hexyl group.
1-Methylpyrene: A similar compound with a methyl group instead of a hexyl group.
1-Butylpyrene: A compound with a butyl group attached to the pyrene core.
Uniqueness: 1-Hexylpyrene’s uniqueness lies in its enhanced solubility and modified chemical properties due to the hexyl group. This makes it more suitable for applications requiring higher solubility in organic solvents and specific interactions with biological systems.
特性
CAS番号 |
72692-89-8 |
|---|---|
分子式 |
C22H22 |
分子量 |
286.4 g/mol |
IUPAC名 |
1-hexylpyrene |
InChI |
InChI=1S/C22H22/c1-2-3-4-5-7-16-10-11-19-13-12-17-8-6-9-18-14-15-20(16)22(19)21(17)18/h6,8-15H,2-5,7H2,1H3 |
InChIキー |
YQCRXKUVPUUIIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)

![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)


![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)




